REACTION_CXSMILES
|
[CH2:1]([C:3]1[O:7][C:6]([CH3:8])=[C:5]([C:9]([O:11]CC)=[O:10])[CH:4]=1)[CH3:2]>[OH-].[Na+]>[CH2:1]([C:3]1[O:7][C:6]([CH3:8])=[C:5]([C:9]([OH:11])=[O:10])[CH:4]=1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
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0.5 g
|
Type
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reactant
|
Smiles
|
C(C)C1=CC(=C(O1)C)C(=O)OCC
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Acidification precipitated the crude acid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(=C(O1)C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |